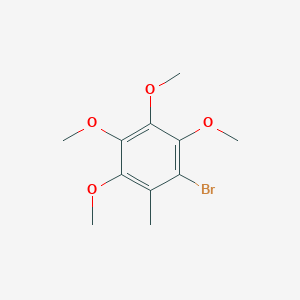

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOTLCIUAYGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502579 | |

| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73875-27-1 | |

| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene: A Key Intermediate in Coenzyme Q Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, identified by its CAS number 73875-27-1, is a polysubstituted aromatic compound of significant interest in the field of synthetic organic chemistry. Its highly functionalized benzene ring, featuring four methoxy groups, a methyl group, and a reactive bromine atom, makes it a valuable and versatile intermediate. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a precursor in the synthesis of Coenzyme Q (ubiquinone) analogues. These analogues are the subject of extensive research due to their potential therapeutic applications stemming from their involvement in cellular respiration and antioxidant activities.[1][2] Understanding the chemistry of this key intermediate is therefore essential for researchers and drug development professionals working in this area.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, purification, and application in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73875-27-1 | [3] |

| Molecular Formula | C₁₁H₁₅BrO₄ | [4] |

| Molecular Weight | 291.14 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 127 °C at 5 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 128.0 ± 25.0 °C | [4] |

| Refractive Index | 1.513 | [4] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra is not readily accessible, the expected spectral data can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. Due to the highly substituted nature of the aromatic ring, there are no aromatic protons. The methyl group protons would likely appear as a singlet, and the four methoxy groups would present as four distinct singlets, with their chemical shifts influenced by their position on the ring.

-

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton. Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents (bromine, methyl, and methoxy groups). Additional signals for the methyl carbon and the four methoxy carbons would also be present.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope. Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and potentially the loss of the bromine atom.[6][7]

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the methyl and methoxy groups, C-O stretching from the methoxy groups, and C=C stretching vibrations of the aromatic ring. The C-Br stretching vibration would likely appear in the fingerprint region.[8]

Synthesis Pathway: Constructing the Core Structure

The synthesis of this compound is a multi-step process that starts from readily available precursors. The overall strategy involves the construction of the polysubstituted benzene ring followed by a regioselective bromination.

Figure 1: Synthetic pathway to this compound.

The synthesis commences with the Wolff-Kishner reduction of 3,4,5-trimethoxybenzaldehyde to yield 3,4,5-trimethoxytoluene. Subsequent oxidation and methylation steps lead to the formation of the key precursor, 2,3,4,5-tetramethoxytoluene.[9] The final and critical step is the regioselective electrophilic bromination of 2,3,4,5-tetramethoxytoluene to introduce the bromine atom at the desired position, yielding the target compound. The electron-donating nature of the methoxy and methyl groups strongly activates the aromatic ring towards electrophilic substitution, necessitating carefully controlled reaction conditions to achieve mono-bromination at the sterically accessible position.

Detailed Experimental Protocol: Bromination of 2,3,4,5-Tetramethoxytoluene (Generalized Procedure)

Objective: To synthesize this compound via electrophilic bromination of 2,3,4,5-tetramethoxytoluene.

Materials and Equipment:

-

2,3,4,5-Tetramethoxytoluene

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Cooling bath (ice-water or dry ice-acetone)

-

Rotary evaporator

-

Chromatography equipment (silica gel, solvents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,4,5-tetramethoxytoluene in an appropriate anhydrous solvent.

-

Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using a cooling bath to control the reactivity of the system.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS) in the same solvent to the cooled solution of the starting material via a dropping funnel. The slow addition is crucial to prevent over-bromination and control the exothermic nature of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution) to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Figure 2: Generalized workflow for the bromination of 2,3,4,5-tetramethoxytoluene.

The Pivotal Role in Coenzyme Q Analogue Synthesis

The primary significance of this compound lies in its utility as a key building block for the synthesis of various Coenzyme Q (CoQ) analogues.[1][11] Coenzyme Q, a vital component of the electron transport chain, plays a crucial role in cellular energy production and acts as a potent antioxidant.[1][2] Synthetic analogues of CoQ are of great interest for their potential to modulate these biological activities and for the development of novel therapeutic agents.

The bromine atom in this compound serves as a versatile handle for introducing the isoprenoid side chain, a characteristic feature of Coenzyme Q molecules. This is typically achieved through cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine is replaced by the desired isoprenoid unit. The four methoxy groups and the methyl group on the aromatic ring are essential for mimicking the core structure of the natural ubiquinone.

Figure 3: General scheme for the synthesis of Coenzyme Q analogues.

Conclusion and Future Perspectives

This compound is a strategically important synthetic intermediate, primarily due to its role in the construction of Coenzyme Q analogues. Its synthesis, while requiring careful control, particularly in the final bromination step, provides access to a versatile building block for medicinal chemistry and drug discovery programs. The continued exploration of new synthetic methodologies for this compound and its application in the development of novel ubiquinone derivatives holds significant promise for advancing our understanding of cellular metabolism and for the potential treatment of various diseases. Further research to fully characterize its spectroscopic properties and to develop more efficient and scalable synthetic routes is warranted.

References

- 1. thescipub.com [thescipub.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uwosh.edu [uwosh.edu]

- 9. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Introduction

This compound is a polysubstituted aromatic compound with the chemical formula C₁₁H₁₅BrO₄.[1] As a highly functionalized benzene derivative, its unambiguous structural elucidation is critical for its application in research and development, particularly in fields such as medicinal chemistry and materials science where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Molecular Structure and Numbering

The structure of this compound is a hexasubstituted benzene ring. According to IUPAC nomenclature for polysubstituted benzenes, the substituents are assigned locants to give the lowest possible numbers, with alphabetical priority in the case of a tie.[2][3] For clarity in spectroscopic assignments, the following numbering scheme will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, would provide definitive structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) would be the first indication of a fully substituted benzene ring.[4]

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer, co-adding at least 16 scans to ensure a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet | 3H | -CH₃ (C6) | The methyl group is attached directly to the aromatic ring. |

| ~ 3.80 | Singlet | 3H | -OCH₃ | One of the four methoxy groups, likely the one least sterically hindered. |

| ~ 3.85 | Singlet | 3H | -OCH₃ | A second distinct methoxy group. |

| ~ 3.90 | Singlet | 3H | -OCH₃ | A third distinct methoxy group. |

| ~ 3.95 | Singlet | 3H | -OCH₃ | The fourth methoxy group, potentially the most sterically hindered or electronically differentiated. |

Interpretation: The presence of four distinct singlets for the methoxy groups, each integrating to 3 protons, would indicate that the four methoxy groups are in chemically non-equivalent environments. This is consistent with the proposed structure where the electronic and steric effects of the bromine and methyl substituents prevent free rotation and create unique chemical environments for each methoxy group. The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shifts of methoxy groups in aromatic systems typically range from 3.5 to 4.0 ppm.[6]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15.0 | -CH₃ (C6) | Aliphatic methyl carbon. |

| ~ 61.0 | -OCH₃ | Methoxy carbons, which typically appear in the 55-65 ppm range. |

| ~ 61.2 | -OCH₃ | |

| ~ 61.5 | -OCH₃ | |

| ~ 61.8 | -OCH₃ | |

| ~ 115.0 | C1-Br | The carbon bearing the bromine atom is expected to be significantly shielded compared to the other aromatic carbons. |

| ~ 125.0 | C6-CH₃ | The carbon bearing the methyl group. |

| ~ 140-155 | C2, C3, C4, C5 | The four carbons bearing the methoxy groups are expected to be in the downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms. |

Interpretation: The spectrum is expected to show a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The upfield methyl signal, the four distinct methoxy carbon signals, and the six unique aromatic carbon signals would provide strong evidence for the proposed structure. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

2D NMR Spectroscopy

To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

Caption: Key HSQC and HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 290/292 | [M]⁺ | Molecular ion peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] |

| 275/277 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group or the ring methyl group. |

| 262/264 | [M - CO]⁺ | Loss of carbon monoxide. |

| 247/249 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |

| 211 | [M - Br]⁺ | Loss of a bromine radical. |

Interpretation: The most crucial observation in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of two peaks of nearly equal abundance at m/z 290 and 292 would be definitive evidence for the presence of one bromine atom. The fragmentation pattern would likely involve the sequential loss of methyl radicals from the methoxy groups and the loss of the bromine atom.

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (CH₃ and OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1275-1200 | C-O stretch | Aryl ether (asymmetric) |

| 1050-1010 | C-O stretch | Aryl ether (symmetric) |

| 600-500 | C-Br stretch | Bromoalkane |

Interpretation: The IR spectrum would be characterized by strong C-H stretching vibrations from the methyl and methoxy groups. The presence of aromatic C=C stretching bands would confirm the benzene ring. The most diagnostic peaks would be the strong C-O stretching bands characteristic of aryl ethers.[5][8][9][10] The C-Br stretch is typically weak and falls in the fingerprint region.

Proposed Synthesis

A plausible synthetic route to this compound would involve the bromination of the corresponding unbrominated precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. This precursor could potentially be synthesized from commercially available starting materials through a series of methoxylation and methylation reactions. The bromination step could be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to achieve regioselective monobromination.[11]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, MS, and IR data presented in this guide provide a robust framework for the confirmation of its structure. Each technique offers a unique piece of the puzzle, and together they form a self-validating system that ensures the scientific integrity of the structural assignment. This comprehensive approach is indispensable for researchers and professionals in the chemical sciences.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 1H NMR [m.chemicalbook.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Initial Synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the initial synthesis methods for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a key building block in the synthesis of various biologically active molecules, including analogues of Coenzyme Q. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic synthesis of the precursor, 2,3,4,5-tetramethoxytoluene, from commercially available starting materials, and subsequently detail the targeted bromination to yield the final product. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of a Polysubstituted Aromatic Core

This compound is a highly functionalized aromatic compound. Its structure, featuring a dense array of electron-donating methoxy groups and a reactive bromine atom, makes it a versatile intermediate in organic synthesis. The polysubstituted benzene core is a common motif in a variety of natural products and pharmacologically active compounds. Specifically, this molecule serves as a crucial precursor for the construction of the benzoquinone head of Coenzyme Q analogues, which are investigated for their roles in cellular respiration and as antioxidants.

The synthetic challenge lies in the controlled, regioselective introduction of the bromine atom onto a highly activated benzene ring. This guide will first address the synthesis of the necessary precursor, 2,3,4,5-tetramethoxytoluene, and then explore the strategic considerations for its subsequent bromination.

Synthesis of the Precursor: 2,3,4,5-Tetramethoxytoluene

The synthesis of 2,3,4,5-tetramethoxytoluene is a critical first stage. Two primary, reliable routes from commercially available starting materials are presented below.

Route A: From 3,4,5-Trimethoxybenzaldehyde

This route leverages the commercially available 3,4,5-trimethoxybenzaldehyde and involves a sequence of reduction, formylation, Dakin oxidation, and methylation.

Workflow Diagram: Synthesis of 2,3,4,5-Tetramethoxytoluene from 3,4,5-Trimethoxybenzaldehyde

Caption: Synthetic pathway from 3,4,5-trimethoxybenzaldehyde to 2,3,4,5-tetramethoxytoluene.

Experimental Protocol: Route A

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxytoluene

-

Rationale: The initial step involves the reduction of the aldehyde functionality to a methyl group. The Wolff-Kishner reduction is a classic and effective method for this transformation under basic conditions, which is compatible with the electron-rich aromatic ring.

-

Procedure:

-

To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq).

-

Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4,5-trimethoxytoluene.

-

Step 2: Formylation of 3,4,5-Trimethoxytoluene

-

Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The directing effects of the three methoxy groups and the methyl group will favor substitution at the C2 position.

-

Procedure:

-

To a solution of 3,4,5-trimethoxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-formyl-3,4,5-trimethoxytoluene.

-

Step 3: Dakin Oxidation of 2-Formyl-3,4,5-trimethoxytoluene

-

Rationale: The Dakin oxidation converts an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol. In this case, it is used to introduce a hydroxyl group at the C2 position by replacing the formyl group.

-

Procedure:

-

Dissolve 2-formyl-3,4,5-trimethoxytoluene (1.0 eq) in a solution of aqueous sodium hydroxide.

-

Add hydrogen peroxide (30% solution, 1.5 eq) dropwise at a temperature below 40 °C.

-

Stir the mixture for 1-2 hours, then acidify with dilute sulfuric acid.

-

Extract the product, 2-hydroxy-3,4,5-trimethoxytoluene, with a suitable solvent like ethyl acetate.

-

Step 4: Methylation of 2-Hydroxy-3,4,5-trimethoxytoluene

-

Rationale: The final step to obtain the precursor is the methylation of the newly introduced hydroxyl group. A standard Williamson ether synthesis using a methylating agent in the presence of a base is employed.

-

Procedure:

-

To a solution of 2-hydroxy-3,4,5-trimethoxytoluene (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

-

Add dimethyl sulfate or methyl iodide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to afford 2,3,4,5-tetramethoxytoluene.

-

Route B: From 3,4,5-Trimethoxytoluene via Nitration and Reduction

An alternative approach involves the nitration of 3,4,5-trimethoxytoluene, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation, and finally methylation. This route can also be effective but involves handling of potentially hazardous intermediates.

Bromination of 2,3,4,5-Tetramethoxytoluene

The final step is the regioselective bromination of the highly activated 2,3,4,5-tetramethoxytoluene to yield this compound.

Mechanistic Considerations and Regioselectivity

The benzene ring in 2,3,4,5-tetramethoxytoluene is extremely electron-rich due to the presence of four methoxy groups and one methyl group. All five substituents are ortho-, para-directing activators.[1] The directing effects of these groups will determine the position of electrophilic bromination.

-

Methoxy groups (-OCH₃): These are strong activating groups and powerful ortho-, para-directors due to the resonance donation of a lone pair of electrons from the oxygen atom.[2][3]

-

Methyl group (-CH₃): This is a weaker activating group that directs ortho and para through an inductive effect.[1]

In cases of multiple activating groups, the most powerful activating group generally controls the position of substitution.[4] In 2,3,4,5-tetramethoxytoluene, the position C6 is ortho to the methoxy group at C5 and para to the methoxy group at C2. This makes the C6 position highly activated and the most likely site for electrophilic attack.

Diagram: Directing Effects in the Bromination of 2,3,4,5-Tetramethoxytoluene

References

A Technical Guide to the Solubility and Stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

This guide provides a comprehensive technical overview of the solubility and stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, formulation, and development.

Introduction: Understanding the Physicochemical Landscape

This compound (MW: 291.14 g/mol ) is a highly substituted bromobenzene derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and four methoxy groups on a benzene ring, suggests a non-polar character with potential for some limited polarity conferred by the oxygen atoms of the methoxy groups. Understanding its solubility and stability is paramount for its application in various research and development phases, from reaction work-ups and purification to formulation and long-term storage.

Key Physicochemical Properties (Predicted and Reported):

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1] |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 128.0 ± 25.0 °C | [1] |

| Refractive Index | 1.513 | [1] |

| XLogP3 | 2.94 | [1] |

The predicted octanol-water partition coefficient (XLogP3) of 2.94 suggests that the compound is significantly more soluble in non-polar organic solvents than in water.[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents.

Predicted Solubility

-

High Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, and in moderately polar solvents like dichloromethane and ethyl acetate.[3]

-

Limited Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.

-

Poor Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene).

-

Ensure that a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid precipitation.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions) into a clean, pre-weighed vial.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid. This is suitable for non-volatile solutes and solvents.

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable detector (e.g., UV-Vis) to quantify the analyte concentration against a calibration curve. This is the preferred method for its accuracy and sensitivity.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for quantification.

-

-

Workflow for Solubility Determination

References

A Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromobenzenes in Modern Drug Discovery

Introduction

Substituted bromobenzenes are foundational pillars in the edifice of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Their utility stems from the unique reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for a vast array of chemical transformations. While the benzene ring provides a rigid scaffold, the bromine atom acts as a "linchpin," enabling the strategic construction of complex molecular architectures through reactions such as transition metal-catalyzed cross-couplings, organometallic reagent formation, and nucleophilic substitutions.[1][2] This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, core reactivity, and practical application of these indispensable chemical intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and illuminate the pathways that transform simple bromobenzenes into complex, life-altering molecules.

PART 1: Synthesis of Substituted Bromobenzenes

The efficient synthesis of bromobenzene precursors is the gateway to their extensive application. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Electrophilic Aromatic Substitution: The Direct Approach

The most common and direct method for synthesizing bromobenzene is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[3] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich benzene ring.[1][4]

Causality of Experimental Choice: The catalyst's role is paramount; without it, bromine is not electrophilic enough to react with the stable aromatic ring. The reaction temperature is a critical parameter to control. While gentle heating can initiate the reaction, lower temperatures are generally favored to minimize the formation of the primary byproduct, p-dibromobenzene, thereby improving the yield of the desired monosubstituted product.[4]

The Sandmeyer Reaction: A Versatile Route from Anilines

An alternative and highly versatile pathway is the Sandmeyer reaction, which utilizes substituted anilines as starting materials.[3][5] This multi-step process involves:

-

Diazotization: The aniline is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4]

Causality of Experimental Choice: The Sandmeyer reaction is particularly valuable for synthesizing bromobenzenes with substitution patterns that are not easily accessible through direct bromination due to directing group effects.[6] The diazonium salt is highly reactive and unstable at higher temperatures, making strict temperature control essential for a successful outcome. Some variations of this reaction may proceed through a radical mechanism.[5][6]

Table 1: Comparison of Primary Synthesis Routes for Bromobenzenes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Bromination | Benzene | Br₂, Lewis Acid (e.g., FeBr₃) | Direct, short synthetic route, simple operation.[4] | Can produce di-substituted byproducts; regioselectivity is dictated by existing substituents.[4] |

| Sandmeyer Reaction | Aniline | 1. NaNO₂, HBr2. CuBr | Versatile for complex substitution patterns; starts from readily available anilines.[5] | Multi-step process; requires careful temperature control; diazonium intermediates can be unstable.[4] |

PART 2: Foundational Reactivity and Key Transformations

The synthetic power of substituted bromobenzenes is unlocked through a series of robust and well-understood chemical transformations. These reactions are the workhorses of medicinal chemistry for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most drug molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[7] These reactions provide a powerful and versatile method for forming C-C, C-N, and C-O bonds, with aryl bromides being among the most common and effective coupling partners due to their optimal balance of reactivity and stability.[7][8]

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.

The Three Pillars of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substituted bromobenzene, forming an Ar-Pd(II)-Br complex.[7][9]

-

Transmetalation (for Suzuki, Stille, etc.): A second coupling partner, typically an organoboron[9] or organotin[7] compound, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Key Named Reactions:

-

Suzuki-Miyaura Coupling: Couples an aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8] It is widely used due to the stability and low toxicity of the boron reagents.[10][11]

-

Heck Reaction: Couples an aryl bromide with an alkene to form a substituted alkene.[12]

-

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling an aryl bromide with an amine, a crucial reaction for synthesizing arylamines, a common motif in pharmaceuticals.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale Suzuki-Miyaura coupling between bromobenzene and phenylboronic acid.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by the solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1, 5 mL).

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Grignard Reagent Formation: A Classic Route to Nucleophilic Aryl Species

The Grignard reaction is a cornerstone of organic chemistry for forming C-C bonds.[14] Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide (PhMgBr), a potent organometallic nucleophile.[15][16]

Causality of Experimental Choice: The reaction is highly sensitive to moisture.[17] Any protic solvent (like water or alcohols) will instantly protonate and destroy the Grignard reagent, as the carbanion is an extremely strong base.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. A crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[14][17]

Experimental Protocol: Grignard Synthesis of Benzoic Acid

This protocol outlines the formation of phenylmagnesium bromide and its subsequent carboxylation.[18]

-

Reactor Setup: Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and a drying tube (filled with CaCl₂). Add magnesium turnings (1.2 eq) to the flask.

-

Reagent Preparation: In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromobenzene solution to cover the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[17][18]

-

Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.[18]

-

Carboxylation: Cool the flask in an ice bath. Crush dry ice (solid CO₂) and add it in small portions to the Grignard reagent solution with vigorous stirring.

-

Workup: Once the dry ice has sublimated, slowly add aqueous HCl to quench the reaction and protonate the carboxylate salt.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the product into the organic layer, wash, dry, and remove the solvent to yield crude benzoic acid, which can be purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, substitution can occur under specific conditions in a reaction known as Nucleophilic Aromatic Substitution (SNAr).[19] This pathway becomes viable when the bromobenzene ring is substituted with one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the bromine atom.[20]

Mechanism: The Addition-Elimination Pathway The reaction proceeds via a two-step mechanism:

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[19] The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho/para EWG, which provides significant stabilization.[20]

-

Elimination: The aromaticity is restored as the leaving group (bromide) is expelled, resulting in the substituted product.[20]

PART 3: Advanced and Emerging Methodologies

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has recently emerged as a powerful strategy in organic synthesis, enabling new types of reactions under exceptionally mild conditions.[21] This technology uses a photocatalyst (often an iridium or ruthenium complex, or even organic dyes) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes.[21][22] For aryl bromides, this approach can initiate radical-based transformations that are complementary to traditional polar or organometallic reactions.[23][24]

Key Applications:

-

Reductive Dehalogenation: In the presence of a hydrogen atom donor, the aryl radical generated from the bromobenzene can be quenched to form benzene, effectively removing the bromine atom.[22][24]

-

Dual Nickel/Photoredox Catalysis: This powerful combination merges photoredox catalysis with nickel catalysis to achieve cross-coupling reactions. The photocatalyst generates an aryl radical from the bromobenzene, which is then captured by a nickel complex to enter a cross-coupling cycle. This method has been successfully applied to form C-C, C-N, and C-O bonds under very mild conditions.[21][25][26]

PART 4: Toxicological Profile and Safety Considerations

While synthetically useful, it is crucial for researchers to be aware of the toxicological profile of bromobenzene and its derivatives. Bromobenzene itself is a known hepatotoxicant (toxic to the liver).[27] Its toxicity is linked to its metabolism in the liver by cytochrome P450 enzymes, which can generate reactive epoxide intermediates.[2] These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.[28] Studies on ortho-substituted bromobenzenes have shown that the nature of the substituent can significantly alter the compound's toxicity and metabolic profile.[28][29] Therefore, all work with these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Substituted bromobenzenes are far more than simple chemical intermediates; they are enabling tools that have fundamentally reshaped the landscape of drug discovery and development. Their predictable reactivity in cornerstone transformations like palladium-catalyzed cross-coupling and Grignard reactions allows for the modular and efficient assembly of complex molecular targets. As synthetic chemistry evolves, emerging technologies such as photoredox catalysis are further expanding the synthetic utility of these compounds, promising even more innovative and sustainable methods for constructing the medicines of the future. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of substituted bromobenzenes in their scientific endeavors.

References

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. Bromobenzene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. wwjmrd.com [wwjmrd.com]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. orgosolver.com [orgosolver.com]

- 16. brainly.com [brainly.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. ncrdsip.com [ncrdsip.com]

- 21. Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Theoretical Properties of Tetramethoxymethylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular design, tetramethoxymethylbenzene derivatives represent a class of compounds with significant, yet underexplored, therapeutic and material science applications. The strategic arrangement of four electron-donating methoxy groups and a methyl group on a benzene core imparts a unique set of theoretical properties that govern their reactivity, intermolecular interactions, and potential biological activity. This guide provides a deep dive into these properties, offering a framework for their rational design and application.

The Architectural Blueprint: Structural and Conformational Analysis

The substitution pattern of tetramethoxymethylbenzene isomers, such as 1,2,4,5-tetramethoxy-3-methylbenzene, dictates their three-dimensional shape and, consequently, their function. The interplay between the planar benzene ring and the spatially demanding methoxy and methyl groups is a key determinant of their overall conformation.

The Dance of the Methoxy Groups: Steric Hindrance and Anomeric Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences of methoxy-substituted benzenes.[1] For ortho-dimethoxy-substituted rings, a coplanar conformation is often favored due to stabilizing mesomeric effects.[1] However, in highly substituted systems like tetramethoxymethylbenzene, steric hindrance between adjacent methoxy groups can force them out of the plane of the benzene ring. This torsional strain leads to a variety of possible conformers with distinct energy profiles.

The anomeric effect, a stereoelectronic phenomenon, also plays a role in dictating the orientation of the methoxy groups. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation. While benzene is not a traditional heterocyclic ring, analogous stabilizing interactions between the oxygen lone pairs of the methoxy groups and the antibonding orbitals of adjacent C-O or C-C bonds can influence the preferred rotational angles.

Diagram 1: Key Factors Influencing Methoxy Group Conformation

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide addresses the safe handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (CAS No. 73875-27-1). It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. Therefore, this document synthesizes known physicochemical properties with established safety protocols for structurally analogous brominated and poly-methoxylated aromatic compounds. The principles and procedures outlined herein are designed to establish a self-validating system of safety, ensuring that laboratory personnel are protected through a combination of engineering controls, personal protective equipment, and informed best practices.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the cornerstone of safe handling. These characteristics influence storage, handling techniques, and appropriate emergency responses.

Synonyms:

-

2-Bromo-3,4,5,6-tetramethoxytoluene

-

2-Methyl-3,4,5,6-tetramethoxybromobenzene[1]

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 128.0 ± 25.0 °C | [1] |

| Refractive Index | 1.513 | [1] |

The relatively high boiling point and flash point suggest the compound is not highly volatile or flammable at standard ambient temperature and pressure[1]. However, the presence of the aromatic ring and bromine atom necessitates caution, as thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides (CO, CO₂) and hydrogen halides[2][3].

Section 2: Hazard Assessment and Inferred Toxicological Profile

While specific GHS classification data for this compound is unavailable, an analysis of structurally similar chemicals, such as other brominated aromatic ethers (e.g., 1-Bromo-3,5-dimethoxybenzene), provides a basis for a conservative hazard assessment[1][2][4].

-

Skin Contact: Expected to be a skin irritant. Prolonged or repeated contact may lead to dermatitis. Similar brominated compounds are classified as causing skin irritation[2][4].

-

Eye Contact: Assumed to cause serious eye irritation, based on data from analogous compounds[2][4]. Direct contact with dust or crystals could cause mechanical irritation and chemical damage.

-

Inhalation: May cause respiratory tract irritation[2]. Inhalation of dust should be avoided.

-

Ingestion: May be harmful if swallowed[2]. Ingestion may cause gastrointestinal irritation[2].

Carcinogenicity and Mutagenicity: There is no data available to classify this specific compound's carcinogenic or mutagenic potential. For related compounds, no component is typically identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][5].

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][3].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required[3].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and replace them immediately if they are contaminated or show signs of degradation[6].

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[5].

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][7].

Section 4: Safe Handling and Storage Protocols

Adherence to a strict handling protocol is essential for preventing accidental exposure and maintaining the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.

-

Transfer: Use non-sparking tools for transferring the solid material to avoid ignition sources[1][7]. Avoid creating dust during transfer[1][8].

-

Housekeeping: Clean up any spills immediately following the procedures in Section 5. Wash hands thoroughly with soap and water after handling is complete[2][5].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[2].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[1][5][8].

-

Keep away from heat, sparks, open flames, and other ignition sources[7].

-

Store away from incompatible materials and foodstuff containers[1][5].

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2][8].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[2].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[2].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention[2][8].

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Stop the leak if it is safe to do so. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation[5][8]. For liquid spills, use an inert absorbent material (e.g., sand, earth, vermiculite)[5].

-

Prevent Entry: Prevent the substance from entering drains or waterways[5][9].

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[2].

-

Disposal: Dispose of this substance and its container through a licensed professional waste disposal service[2][6]. Do not dispose of it with household waste or allow it to reach the sewage system[9]. Contaminated packaging should be treated in the same way as the product itself.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. aarti-industries.com [aarti-industries.com]

IUPAC name for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

An In-Depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 73875-27-1), a polysubstituted aromatic compound of interest in advanced organic synthesis.[1][2] This document elucidates the principles of its IUPAC nomenclature, outlines a detailed, field-proven synthetic protocol, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's chemical reactivity and its potential applications as a key intermediate for drug development professionals and researchers. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

IUPAC Nomenclature and Structural Analysis

The naming of polysubstituted benzene derivatives is governed by a set of priority rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective is to assign the locants (numerical positions) to the substituents in a way that results in the lowest possible numbering sequence.[3]

For the compound , the substituents are: Bromo, Methoxy, and Methyl.

-

Parent Structure : The core is a benzene ring.

-

Substituent Listing : The substituents are listed alphabetically: Bromo, Methoxy, Methyl.

-

Locant Assignment : To achieve the lowest possible numbering scheme for this hexasubstituted ring, we assign C1 to the carbon bearing the bromine atom. This allows for a sequential 1, 2, 3, 4, 5, 6 numbering around the ring.

This systematic approach leads to the unambiguous IUPAC name: This compound .[2] An alternative synonym is 2-Methyl-3,4,5,6-tetramethoxybromobenzene.[2][4]

Caption: IUPAC numbering for this compound.

Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of highly substituted benzene rings often involves a carefully planned sequence of electrophilic aromatic substitution (EAS) reactions.[5] The directing effects of existing substituents are paramount in determining the regioselectivity of subsequent functionalizations. In this case, the target molecule can be efficiently synthesized via the bromination of the precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. The four methoxy groups are strong activating groups, making the ring highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

1,2,3,4-tetramethoxy-5-methylbenzene (Starting Material)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Acetonitrile (Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq) in acetonitrile (0.2 M).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. The use of NBS is preferred over molecular bromine (Br₂) as it is a safer, solid reagent that provides a low concentration of Br₂ in situ, minimizing side reactions.[6]

-

Reaction Conditions: Stir the mixture at room temperature (~23 °C) for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

-

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | [2] |

| Molecular Weight | 291.14 g/mol | [2] |

| CAS Number | 73875-27-1 | [1][2] |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

Spectroscopic Data Analysis

Spectroscopic analysis provides the definitive structural proof for the target molecule.[7]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct singlets.

-

One singlet corresponding to the three protons of the methyl group (-CH₃).

-

Four separate singlets for the three protons of each of the four methoxy groups (-OCH₃). The differing electronic environments due to their positions relative to the bromine and methyl groups result in slightly different chemical shifts.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show 11 distinct signals.

-

Six signals for the aromatic carbons of the benzene ring. The carbon atom bonded to the bromine (C1) will be significantly shifted.

-

Four signals corresponding to the carbons of the four methoxy groups.

-

One signal for the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound.

-

Two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands.

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic methyl and methoxy groups).

-

~1450-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1050-1250 cm⁻¹: Strong C-O stretching from the methoxy ether groups.

-

~550-650 cm⁻¹: C-Br stretching.

-

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the versatility of the carbon-bromine bond. This functional group serves as a handle for introducing further molecular complexity.

Key Transformations:

-

Organometallic Reagent Formation: The compound can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) via reaction with magnesium or an alkyllithium base, respectively. These nucleophilic reagents are powerful tools for forming new carbon-carbon bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.[8] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures, including biaryl compounds and substituted alkenes.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for bromoarenes unless strongly activated, under specific conditions (e.g., high temperature, strong nucleophile, or copper catalysis), the bromine can be displaced.

The highly methoxylated core of this molecule is structurally related to the ubiquinone family of compounds, such as Coenzyme Q10. This makes it a key intermediate for the synthesis of Coenzyme Q analogues, which are investigated for their antioxidant properties and roles in cellular respiration.[9]

Caption: Potential reaction pathways and applications of the title compound.

Conclusion

This compound is a synthetically valuable, polysubstituted aromatic compound. Its structure is definitively assigned by IUPAC nomenclature rules, and it can be reliably synthesized via electrophilic bromination of its methoxylated precursor. The strategic placement of the bromine atom on a highly functionalized benzene ring makes it a versatile intermediate for advanced applications, particularly in the synthesis of complex bioactive molecules and Coenzyme Q analogues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. 73875-27-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. byjus.com [byjus.com]

- 4. echemi.com [echemi.com]

- 5. fiveable.me [fiveable.me]

- 6. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in Complex Molecule Synthesis

Introduction: Unveiling a Versatile Building Block

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Highly substituted benzene rings are ubiquitous motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Their tailored substitution patterns are often crucial for modulating pharmacological activity, solubility, and metabolic stability. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene emerges as a particularly valuable, albeit specialized, building block for synthetic chemists. Its dense oxygenation pattern, coupled with the presence of a synthetically versatile bromine atom and a methyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis and application of this polysubstituted aromatic compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and natural product synthesis.

The strategic importance of this building block lies in its pre-installed, highly oxygenated pattern, which is a common feature in various natural products, including the coenzyme Q (ubiquinone) family of compounds. The bromine atom serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling its seamless integration into larger, more complex molecular frameworks.

Synthesis of this compound: A Practical Approach

The preparation of the title compound is predicated on the synthesis of its immediate precursor, 2,3,4,5-tetramethoxytoluene. Several synthetic routes to this precursor have been reported, often starting from commercially available substituted toluenes or benzaldehydes.[4][5] A common and efficient strategy involves the methylation of a corresponding phenol.

Protocol 1: Synthesis of 2,3,4,5-Tetramethoxytoluene

This protocol outlines a two-step sequence starting from 3,4,5-trimethoxytoluene, involving a formylation, an oxidative dearomatization (Dakin reaction), and a final methylation.

Step 1: Formylation of 3,4,5-Trimethoxytoluene

-

To a solution of 3,4,5-trimethoxytoluene in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (DMF).

-

Cool the mixture to 0°C and slowly add phosphorus oxychloride (POCl₃).

-

Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-water and extract the product with an organic solvent.

-

The resulting 2,3,4-trimethoxy-6-methylbenzaldehyde is then carried forward.

Step 2: Dakin Reaction and Methylation

-

The aldehyde from the previous step is subjected to a Dakin reaction using hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) or acid to yield 2,3,4-trimethoxy-6-methylphenol.[5]

-

The resulting phenol is then methylated to afford 2,3,4,5-tetramethoxytoluene. To a solution of the phenol in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride.[4]

-

After the deprotonation is complete, add a methylating agent like methyl iodide and allow the reaction to proceed to completion.[4]

-

Work-up involves quenching the excess base, extraction, and purification by chromatography or distillation.

Protocol 2: Bromination of 2,3,4,5-Tetramethoxytoluene

The introduction of the bromine atom at the C1 position is achieved through electrophilic aromatic substitution. The electron-rich nature of the tetramethoxytoluene ring facilitates this reaction.

-

Dissolve 2,3,4,5-tetramethoxytoluene in a suitable solvent, such as dichloromethane or carbon tetrachloride.

-

Cool the solution to 0°C.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent. The use of a mild Lewis acid catalyst may be beneficial but is often not necessary for such an activated ring system.

-

Monitor the reaction by TLC. Upon completion, quench any remaining bromine with a solution of sodium thiosulfate.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Complex Molecule Synthesis: Key Transformations

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond. This section details key protocols for its application as a building block.

Metal-Halogen Exchange and Subsequent Functionalization

One of the most powerful methods to activate the aryl bromide is through metal-halogen exchange, typically with an organolithium reagent, to generate a highly nucleophilic aryllithium species.[6] This intermediate can then be reacted with a wide range of electrophiles.

Caption: Metal-Halogen Exchange Workflow.

Protocol 3: Lithiation and Quenching with an Electrophile (e.g., an Aldehyde)

Causality: The use of low temperatures (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the methoxy groups.

-

To a solution of this compound in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or t-butyllithium (typically 1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

In a separate flask, prepare a solution of the desired aldehyde (1.2 equivalents) in anhydrous THF.

-

Slowly add the aldehyde solution to the aryllithium species at -78 °C.

-

After the addition is complete, stir the reaction for an additional 1-2 hours at -78 °C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography.

| Reagent/Condition | Parameter | Rationale |

| Solvent | Anhydrous THF | Aprotic and polar, effectively solvates the organolithium species. |

| Temperature | -78 °C | Prevents decomposition of the aryllithium and unwanted side reactions. |

| Lithiating Agent | n-BuLi or t-BuLi | Efficiently undergoes metal-halogen exchange with aryl bromides. |

| Quenching Agent | Saturated NH₄Cl | Mildly acidic workup to protonate the alkoxide without causing dehydration of the alcohol product. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The bromine atom of the title compound makes it an excellent substrate for these transformations, allowing for the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound.[7]

Caption: Suzuki-Miyaura Coupling Scheme.

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

Causality: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-